An In-depth Technical Guide to 2-Bromo-4'-isopropylbenzophenone (CAS: 137327-30-1)
An In-depth Technical Guide to 2-Bromo-4'-isopropylbenzophenone (CAS: 137327-30-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4'-isopropylbenzophenone, a substituted diaryl ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document compiles available data and provides informed projections on its synthesis, properties, and potential applications based on the well-established chemistry of the benzophenone scaffold.
Chemical and Physical Properties
2-Bromo-4'-isopropylbenzophenone, with the molecular formula C₁₆H₁₅BrO, is a viscous, colorless oil at room temperature.[1] Its structure features a benzophenone core with a bromine substituent on one phenyl ring and an isopropyl group on the other. This combination of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 2-Bromo-4'-isopropylbenzophenone
| Property | Value | Source |
| CAS Number | 137327-30-1 | [1][2] |
| Molecular Formula | C₁₆H₁₅BrO | [2] |
| Molecular Weight | 303.19 g/mol | [2] |
| MDL Number | MFCD09801655 | [1][2] |
| IUPAC Name | (2-bromophenyl)(4-isopropylphenyl)methanone | [1] |
| Physical Form | Viscous colorless oil | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a dry, room temperature environment. |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of 2-Bromo-4'-isopropylbenzophenone is scarce, the most probable and widely used method for preparing such diaryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Proposed Synthesis Route: Friedel-Crafts Acylation
The synthesis of 2-Bromo-4'-isopropylbenzophenone can be envisioned through the reaction of cumene (isopropylbenzene) with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction:
Cumene + 2-Bromobenzoyl Chloride --(AlCl₃)--> 2-Bromo-4'-isopropylbenzophenone + HCl
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Friedel-Crafts acylation of similar aromatic compounds.
Materials:
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Cumene (Isopropylbenzene)
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2-Bromobenzoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous dichloromethane (DCM).
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Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add anhydrous aluminum chloride to the DCM with stirring.
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Reactant Addition: In the dropping funnel, prepare a solution of 2-bromobenzoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5 °C.
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Aromatic Substrate Addition: Following the addition of the acyl chloride, add cumene dropwise to the reaction mixture, again ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by cold water, and then concentrated HCl. This will decompose the aluminum chloride complex.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 2-Bromo-4'-isopropylbenzophenone.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for 2-Bromo-4'-isopropylbenzophenone
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (multiplets) in the range of 7.2-7.8 ppm. - A septet for the isopropyl -CH proton around 3.0 ppm. - A doublet for the isopropyl -CH₃ protons around 1.2 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 195 ppm. - Aromatic carbon signals in the range of 125-140 ppm. - Isopropyl -CH carbon signal around 34 ppm. - Isopropyl -CH₃ carbon signals around 24 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration characteristic of a diaryl ketone around 1660 cm⁻¹. - C-H stretching vibrations of the aromatic rings and isopropyl group around 2850-3100 cm⁻¹. - C-Br stretching vibration in the fingerprint region, typically below 600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peaks (M⁺ and M+2) with an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 302 and 304. - Fragmentation patterns corresponding to the loss of the bromine atom, the isopropyl group, and the benzoyl moiety. |
Applications in Research and Drug Development
The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4][5][6] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Substituted benzophenones like 2-Bromo-4'-isopropylbenzophenone serve as valuable building blocks for the synthesis of more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. The isopropyl group can influence the compound's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.
Given its structure, 2-Bromo-4'-isopropylbenzophenone could be a key intermediate in the synthesis of novel therapeutic agents. For instance, it could be used to develop inhibitors of specific enzymes or modulators of protein-protein interactions where the diaryl ketone motif is a key pharmacophore.
References
- 1. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
